molecular formula C21H14FNO3 B11164468 3-(4-fluorophenyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(4-fluorophenyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11164468
M. Wt: 347.3 g/mol
InChI Key: MLFQAEADHCGSPU-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a fluorophenyl group, a dihydrobenzochromene core, and an oxazinone ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and primary amines under Mannich reaction conditions . The reaction is carried out in water at elevated temperatures (80-90°C) to facilitate the formation of the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical applications.

Scientific Research Applications

3-(4-fluorophenyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on microbial cell walls or interfere with inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-fluorophenyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H14FNO3

Molecular Weight

347.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C21H14FNO3/c22-13-5-7-14(8-6-13)23-11-18-19(25-12-23)10-9-16-15-3-1-2-4-17(15)21(24)26-20(16)18/h1-10H,11-12H2

InChI Key

MLFQAEADHCGSPU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1C5=CC=C(C=C5)F

Origin of Product

United States

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